REACTION_CXSMILES
|
C(OC(O[CH2:8][CH3:9])CBr)C.Br.C([O-])(O)=O.[Na+].[NH2:16][C:17]1[C:22]([Cl:23])=[N:21][CH:20]=[CH:19][N:18]=1>CC(O)C>[Cl:23][C:22]1[C:17]2[N:18]([CH:8]=[CH:9][N:16]=2)[CH:19]=[CH:20][N:21]=1 |f:2.3|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
51.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CN=C1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
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FILTRATION
|
Details
|
The resulting solid is filtered off
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux, during which time a clear solution forms which
|
Type
|
CUSTOM
|
Details
|
precipitates over 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the solid may be collected by filtration
|
Type
|
WASH
|
Details
|
washed with propan-2-ol and Et2O
|
Type
|
ADDITION
|
Details
|
The solid is added to a saturated solution of NaHCO3 (500 mL) and DCM (1 L)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated from the organic solvent
|
Type
|
EXTRACTION
|
Details
|
re-extracted with DCM (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford a light brown solid
|
Type
|
WASH
|
Details
|
The propan-2-ol and Et2O liquors from washing the filter cake
|
Type
|
CUSTOM
|
Details
|
are evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale brown solid which
|
Type
|
WASH
|
Details
|
is washed with a saturated solution of NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (X 3)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=CN1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.1 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |